molecular formula C11H15N3O5S B014682 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 1195628-02-4

3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid

Cat. No. B014682
CAS RN: 1195628-02-4
M. Wt: 301.32 g/mol
InChI Key: LCZLWCJYNPNMDN-UHFFFAOYSA-N
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Description

3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid is an organic compound that belongs to the class of sulfonamides. It is also known as N-(4-methylphenyl)sulfonyl-3-carbamoylamino-2-propanoic acid or Mecamylamine. This compound has been widely used in scientific research due to its unique biochemical and physiological properties.

Mechanism of Action

The mechanism of action of 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves its binding to the nicotinic acetylcholine receptors in the brain. It acts as a non-competitive antagonist, which means that it binds to a different site on the receptor than the neurotransmitter. This binding leads to the inhibition of the receptor's function and the blocking of the effects of nicotine on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid are related to its action as a non-competitive antagonist of nicotinic acetylcholine receptors. It has been shown to reduce the release of dopamine in the brain, which is a neurotransmitter that is associated with pleasure and reward. This reduction in dopamine release leads to a decrease in the rewarding effects of nicotine, which can help in nicotine addiction and withdrawal.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid in lab experiments is its specificity for nicotinic acetylcholine receptors. It has been shown to have a high affinity for these receptors, which makes it an excellent tool for studying their function. However, one of the limitations of using this compound is its non-specific effects on other receptors and neurotransmitters. It has been shown to affect the function of other receptors, such as NMDA receptors, which can complicate the interpretation of experimental results.

Future Directions

For research include its potential use in the treatment of nicotine addiction and withdrawal, other addictive disorders, and other neurological and psychiatric disorders.

Scientific Research Applications

3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid has been used in several scientific research studies. One of the significant applications of this compound is its use as a non-competitive antagonist of nicotinic acetylcholine receptors. It has been shown to block the effects of nicotine on the central nervous system and has been used in studies related to nicotine addiction and withdrawal.

properties

IUPAC Name

3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZLWCJYNPNMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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